Ginsenoside Rc

Descripción general

Descripción

El Ginsenosido Rc es un compuesto natural que se encuentra en las raíces del Panax ginseng, una planta ampliamente utilizada en la medicina tradicional chinaEl Ginsenosido Rc es conocido por sus diversas actividades farmacológicas, que incluyen efectos antiinflamatorios, antioxidantes y antiapoptóticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Ginsenosido Rc se puede sintetizar mediante procesos de biotransformación. Un método implica el uso de β-glucosidasa de Esteya vermicola para convertir los principales ginsenósidos, como el Rb2, en Ginsenosido Rc . Las condiciones de biotransformación suelen incluir una temperatura de 26 °C, un pH de 5,5 y un tiempo de transformación de siete días .

Métodos de Producción Industrial: La producción industrial de Ginsenosido Rc a menudo implica la extracción y purificación de las raíces de Panax ginseng. El proceso incluye pasos como la extracción con disolventes, la cromatografía en columna y la cristalización para aislar y purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ginsenosido Rc experimenta varias reacciones químicas, incluida la hidrólisis, la deshidratación y la glicosilación. Estas reacciones son esenciales para su transformación en otros ginsenósidos bioactivos .

Reactivos y Condiciones Comunes:

Hidrólisis: Las condiciones ácidas se utilizan comúnmente para la hidrólisis del Ginsenosido Rc, lo que lleva a la eliminación de las unidades de azúcar.

Deshidratación: Las reacciones de deshidratación a menudo ocurren en condiciones ácidas, lo que da como resultado la formación de dobles enlaces.

Glicosilación: La glicosilación enzimática se utiliza para unir unidades de azúcar a la parte aglicona de la molécula.

Productos Principales Formados: Los productos principales formados a partir de las reacciones químicas del Ginsenosido Rc incluyen otros ginsenósidos como el Ginsenosido Rg3, el Ginsenosido Rh2 y el Compuesto K .

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Ginsenoside Rc exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in macrophages and synovial cells. The mechanisms involve suppression of key signaling pathways, including TANK-binding kinase 1/IκB kinase ε/interferon regulatory factor-3 and p38/ATF-2 signaling pathways, which are critical in managing inflammation in conditions like rheumatoid arthritis .

Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies suggest that it can alleviate oxidative stress and neuronal apoptosis in various experimental setups. For instance, it has been observed to enhance learning and memory abilities in animal models by modulating neurotransmitter levels and promoting neuronal differentiation . Additionally, its potential role in protecting against Alzheimer's disease through the modulation of tau phosphorylation has been highlighted .

Metabolic Syndrome Management

Recent investigations have positioned this compound as a potential intervention for metabolic syndrome (MetS). Its pharmacological effects extend across various phenotypes associated with MetS, including obesity, diabetes, and atherosclerosis. This compound influences multiple organs and targets various signaling pathways that regulate metabolism, suggesting its utility as a therapeutic agent in managing MetS .

Muscle Health

This compound has been shown to protect muscle cells against oxidative stress and promote mitochondrial biogenesis. In studies involving C2C12 myoblasts, this compound mitigated hydrogen peroxide-induced damage and downregulated genes linked to muscle degradation while upregulating those involved in maintaining mitochondrial mass . This suggests its potential application in treating muscle wasting conditions.

Summary of Findings

The following table summarizes the key applications of this compound based on recent studies:

Mecanismo De Acción

El Ginsenosido Rc ejerce sus efectos a través de múltiples dianas y vías moleculares:

Actividad antioxidante: Reduce el estrés oxidativo mediante la eliminación de especies reactivas de oxígeno y la mejora de la función mitocondrial.

Actividad antiinflamatoria: El Ginsenosido Rc inhibe la expresión de citocinas y mediadores proinflamatorios.

Regulación de la apoptosis: Modula las vías apoptóticas al influir en la expresión de proteínas como Bcl-2 y Caspasa-3.

Dianas moleculares: Las principales dianas moleculares incluyen el coactivador 1α del receptor activado por proliferadores de peroxisomas (PGC-1α) y la vía de señalización Wnt/β-catenina

Comparación Con Compuestos Similares

El Ginsenosido Rc forma parte de una familia más grande de ginsenósidos, cada uno con propiedades únicas:

Ginsenosido Rb1: Conocido por sus efectos neuroprotectores y antidiabéticos.

Ginsenosido Rg3: Exhibe fuertes propiedades anticancerígenas.

Ginsenosido Rh2: Tiene potentes actividades antiinflamatorias y antitumorales.

Singularidad del Ginsenosido Rc: El Ginsenosido Rc es único debido a su combinación específica de unidades de azúcar y su capacidad para modular múltiples vías fisiológicas, lo que lo convierte en un compuesto versátil tanto en investigación como en aplicaciones terapéuticas .

Referencias

Actividad Biológica

Ginsenoside Rc, a bioactive compound derived from Panax ginseng, has been the subject of extensive research due to its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its therapeutic effects in various health conditions, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is classified as a dammarane-type tetracyclic triterpenoid saponin. It has been recognized for its potential health benefits, including anti-inflammatory, antioxidative, and neuroprotective effects. Its structure consists of a glycosylated form that contributes to its biological activity.

1. Anti-Cancer Effects

Recent studies have highlighted the protective effects of this compound against chemotherapy-induced mucositis. In a study involving mice treated with 5-Fluorouracil (5-Fu), this compound significantly ameliorated symptoms such as body weight loss and diarrhea. It also reduced epithelial vacuolization and inflammatory cell infiltration in the intestines, suggesting its potential as a supportive therapy during cancer treatments .

2. Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties. In models of depression induced by L-alpha-aminoadipic acid (L-AAA), this compound reduced immobility times in behavioral tests and decreased levels of pro-inflammatory cytokines. This suggests that it may modulate neuroinflammation and apoptosis pathways, indicating its potential as an antidepressant agent .

3. Cardioprotective Effects

Research indicates that this compound can attenuate myocardial ischemic injury through antioxidative and anti-inflammatory mechanisms. In experimental models, it was shown to reduce oxidative stress markers and improve cardiac function after ischemic events .

This compound exerts its effects through several biological pathways:

- Anti-Inflammatory Pathways : It inhibits the NF-κB signaling pathway, which is crucial in regulating inflammation.

- Antioxidative Mechanisms : The compound enhances the expression of antioxidative enzymes, reducing oxidative damage in cells.

- Cell Proliferation and Differentiation : this compound influences cellular pathways involved in proliferation, particularly in adipocytes where it inhibits differentiation and promotes lipolysis .

Table 1: Summary of Key Studies on this compound

Propiedades

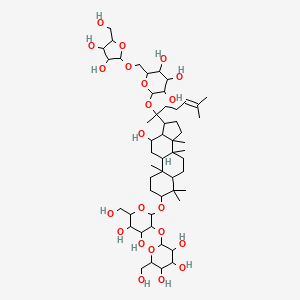

IUPAC Name |

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCPEKQWFDWQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11021-14-0 | |

| Record name | Ginsenoside Rc | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20-[(6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 201 °C | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.